molecular formula C21H16F3NO3S B2942094 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether CAS No. 477869-59-3

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2942094
CAS No.: 477869-59-3
M. Wt: 419.42
InChI Key: IYMCUNBGZOYQHJ-UHFFFAOYSA-N
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Description

This compound is a benzyl ether derivative characterized by a trifluoromethylphenyl group, a nitro substituent at the 3-position, and a (4-methylphenyl)sulfanyl group at the 4-position of the benzyl ring.

Properties

IUPAC Name

1-(4-methylphenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3S/c1-14-5-8-18(9-6-14)29-20-10-7-15(11-19(20)25(26)27)13-28-17-4-2-3-16(12-17)21(22,23)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCUNBGZOYQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether , also known as MFCD01569204 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H17F3N2O4S
  • Molecular Weight : 462.45 g/mol
  • CAS Number : 320424-09-7
  • Purity : >90%

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties. A study conducted on various derivatives showed that compounds with similar structural features demonstrated effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL , indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL against both pathogens .

CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
Ciprofloxacin2Both

Anticancer Activity

The anticancer potential of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether has been evaluated against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, the compound exhibited IC50 values that were competitive with established chemotherapeutic agents like Doxorubicin.

  • IC50 Values :
    • PACA2: 22.4 μM (better than Doxorubicin's 52.1 μM )
    • HCT116: 17.8 μM
    • HePG2: 12.4 μM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the down-regulation of critical genes such as PALB2, BRCA1, and TP53, which are associated with tumor growth and survival .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction of this compound with biological targets. For instance, its affinity for bacterial enoyl reductase and human Son of sevenless homolog 1 (SOS1) suggests a dual mechanism of action—antibacterial and anticancer—making it a candidate for further development in drug discovery .

Case Studies

  • Study on Antibacterial Properties :
    • A series of aryl-urea derivatives were synthesized, where the presence of trifluoromethyl and sulfonyl groups significantly enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of these functional groups in increasing the efficacy of similar compounds .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability across several cancer types, supporting its potential as an anticancer agent. The results showed significant apoptosis in treated cells compared to controls, indicating a promising therapeutic index .

Comparison with Similar Compounds

6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether

  • Structural Similarities : Shares the (4-methylphenyl)sulfanyl and trifluoromethylphenyl groups .
  • Key Differences : The core structure is a pyrimidine ring instead of a benzyl system. The nitro group is absent.
  • However, the absence of the nitro group reduces electron-withdrawing effects, likely altering reactivity in substitution reactions .

4-Trifluoromethylphenyl Benzyl Ether

  • Structural Similarities : Contains a benzyl ether and trifluoromethylphenyl group .
  • Key Differences : Lacks the nitro and sulfanyl substituents.
  • Implications: The simpler structure lacks the steric and electronic effects of the nitro and sulfanyl groups, resulting in higher solubility in nonpolar solvents. Its synthesis via sodium benzylate reflux (as described in ) suggests the target compound may require additional protective strategies for nitro group stability during synthesis .

Fluoro[4-(trifluoromethyl)phenyl]acetonitrile

  • Structural Similarities : Features a trifluoromethylphenyl group .
  • Key Differences : Replaces the ether and sulfanyl groups with a nitrile functional group.
  • This compound’s lower molecular weight (compared to the target) may improve volatility but reduce bioavailability .

4-Ethoxymethylphenyl-4'-hydroxybenzyl Ether (from Gastrodia elata)

  • Structural Similarities : Benzyl ether backbone with aromatic substituents .
  • Key Differences : Contains hydroxyl and ethoxymethyl groups instead of nitro, sulfanyl, and trifluoromethyl groups.
  • Implications : The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in aqueous media. However, the absence of strong electron-withdrawing groups reduces electrophilic reactivity, limiting utility in reactions requiring activated aromatic systems .

Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

  • Structural Similarities : Contains a nitro group and sulfanyl linkage .
  • Key Differences : Triazole core replaces the benzyl system; includes an ester and fluorophenyl group.
  • Implications : The triazole ring may confer metabolic stability in biological environments, while the ester group introduces hydrolytic susceptibility. The fluorophenyl group’s electronegativity differs from the trifluoromethylphenyl group’s steric bulk .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Benzyl ether Nitro, (4-methylphenyl)sulfanyl, trifluoromethylphenyl ~473 (estimated)* High polarity, electrophilic aromatic ring
6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether Pyrimidine (4-methylphenyl)sulfanyl, trifluoromethylphenyl N/A Enhanced π-π interactions
4-Trifluoromethylphenyl Benzyl Ether Benzyl ether Trifluoromethylphenyl ~260 (estimated) Moderate solubility in organic solvents
Fluoro[4-(trifluoromethyl)phenyl]acetonitrile Acetonitrile Trifluoromethylphenyl, nitrile ~215 High reactivity in nucleophilic additions
4-Ethoxymethylphenyl-4'-hydroxybenzyl Ether Benzyl ether Hydroxyl, ethoxymethyl ~244 Water-soluble, antioxidant potential

*Estimated based on analogous compounds in and .

Research Findings and Implications

  • Electron-Withdrawing Effects : The nitro and trifluoromethyl groups in the target compound create a highly electron-deficient aromatic system, favoring electrophilic substitution at specific positions. This contrasts with hydroxyl-containing analogs, which are more electron-rich .
  • Synthetic Challenges: Introducing multiple electron-withdrawing groups requires careful optimization to avoid side reactions, as seen in the hydrogenolysis step for trifluoromethylphenols in .

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